(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione” is a structurally complex molecule featuring a pyrrolidine-2,3-dione core substituted with a benzyl group at position 1, a 2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene moiety at position 4, and a 3-propoxyphenyl group at position 5. The benzodioxin and propoxyphenyl groups are likely to influence lipophilicity, bioavailability, and binding affinity, while the pyrrolidine-2,3-dione core is a known pharmacophore in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO6/c1-2-13-34-22-10-6-9-20(16-22)26-25(27(31)21-11-12-23-24(17-21)36-15-14-35-23)28(32)29(33)30(26)18-19-7-4-3-5-8-19/h3-12,16-17,26,31H,2,13-15,18H2,1H3/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLVZEXZUIXKLA-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its unique structural features. It includes a pyrrolidine core substituted with various functional groups, including a benzyl group and a propoxyphenyl moiety, along with a benzodioxin ring. These structural components suggest diverse biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 487.5 g/mol. The unique combination of functional groups may confer specific pharmacological properties that are not observed in structurally similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C28H25NO7 |
| Molecular Weight | 487.5 g/mol |
| Structural Features | Pyrrolidine core, benzodioxin ring, propoxy group |
Predictive Biological Activities
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest potential biological activities based on the compound's structure. These predicted activities include:
- Antioxidant properties : Due to the presence of the benzodioxin ring.
- Anti-inflammatory effects : Associated with the propoxyphenyl moiety.
- Neuroprotective effects : Potentially linked to the pyrrolidine structure.
The biological activity of this compound is likely mediated through multiple mechanisms, including:
- Interaction with cellular receptors : The structural features may allow binding to specific receptors involved in inflammatory and neuroprotective pathways.
- Antioxidant activity : The benzodioxin component may scavenge free radicals, reducing oxidative stress in cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine ring | Neuroprotective effects |
| Benzodioxole derivatives | Dioxole ring | Antioxidant properties |
| Propoxyphenyl derivatives | Propoxy group | Anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (Compound 4e) Core Structure: Imidazolidin-4-one (vs. pyrrolidine-2,3-dione in the target compound). Substituents: Lacks the benzyl and 3-propoxyphenyl groups but includes a methyl group at position 1 and a benzodioxan-methylene moiety. Synthesis: Synthesized via a one-pot reaction with 98% yield under Method A (propylamine and 1,4-benzodioxan-6-carboxaldehyde) . Bioactivity: The thioxo group in imidazolidinone derivatives is associated with antimicrobial and antitumor activity, suggesting structural modifications in the target compound may alter its therapeutic profile.
Zygocaperoside (from Zygophyllum fabago) Core Structure: Triterpenoid saponin (vs. heterocyclic pyrrolidine-2,3-dione). Substituents: Glycoside-linked sugar moieties and a hydrophobic aglycone. Characterization: Elucidated via UV and NMR spectroscopy, with ¹H-NMR and ¹³C-NMR data comparable to other triterpenoids . Bioactivity: Demonstrates anti-inflammatory and cytotoxic effects, highlighting the role of aromatic/heterocyclic systems in bioactivity.
Key Structural and Functional Differences
Research Findings and Implications
Spectroscopic Characterization : NMR and UV spectroscopy are critical for confirming the structure of complex heterocycles, as demonstrated in Zygocaperoside’s isolation . Similar methods would apply to the target compound.
Bioactivity Hypotheses :
- The benzodioxin moiety in both the target compound and Compound 4e may enhance binding to oxidative stress-related targets (e.g., cytochrome P450 enzymes).
- The 3-propoxyphenyl group in the target compound could improve membrane permeability compared to Zygocaperoside’s polar glycosides.
- The pyrrolidine-2,3-dione core may confer selectivity for kinases or proteases over the imidazolidin-4-one scaffold in Compound 4e.
Data Tables
Table 1: Comparative Spectroscopic Techniques
Q & A
Q. What are the foundational synthesis strategies for this compound?
The synthesis involves multi-step organic reactions, including:
- Retrosynthetic analysis to break down the complex structure into simpler precursors (e.g., benzylamine derivatives, substituted benzodioxins).
- Functional group manipulation , such as condensation reactions to form the pyrrolidine-2,3-dione core and stereoselective introduction of the hydroxy-methylidene group .
- Solvent optimization (e.g., ethanol, chloroform) and temperature control to minimize side reactions and maximize yield .
Q. Which characterization techniques are critical for confirming its structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon environments to verify substituent positions.
- Infrared (IR) Spectroscopy : Identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry : Confirming molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable) for absolute stereochemical determination .
Q. What structural features influence its potential biological activity?
- The pyrrolidine-2,3-dione core enables hydrogen bonding with biological targets.
- The benzodioxin moiety may enhance lipophilicity and membrane permeability.
- The 3-propoxyphenyl group contributes to steric and electronic interactions with receptors .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions.
- pH stability studies : Test degradation in acidic/basic buffers (e.g., pH 1–12) to guide formulation .
Q. What preliminary biological assays are recommended for initial screening?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) relevant to therapeutic hypotheses.
- Cytotoxicity testing : Use cell lines (e.g., HEK293, HeLa) to assess baseline toxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Perform pharmacokinetic profiling to assess bioavailability and metabolic stability.
- Use isotopic labeling (e.g., ¹⁴C) to track compound distribution and metabolite formation.
- Validate target engagement via knockout models or RNA interference to confirm mechanism .
Q. What strategies optimize synthetic yield for scale-up in academic settings?
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) to improve step efficiency.
- Flow chemistry : Continuous reactors for exothermic or air-sensitive steps.
- Design of Experiments (DoE) : Statistical optimization of solvent ratios, temperatures, and reaction times .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use software (e.g., AutoDock, Schrödinger) to simulate binding to receptor active sites.
- Molecular Dynamics (MD) : Assess binding stability and conformational changes over time.
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. What methods address stereochemical challenges in derivative synthesis?
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB.
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for stereoselective C–C bond formation.
- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers .
Q. How do solvent polarity and proticity affect its reactivity in functionalization reactions?
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions.
- Protic solvents (e.g., ethanol) may protonate reactive intermediates, altering reaction pathways.
- Solvent-free conditions under microwave irradiation can accelerate reactions and reduce byproducts .
Data Contradiction Analysis
Key Structural and Functional Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
